molecular formula C13H12N2O5 B4109405 methyl 5-methyl-1-(4-nitrophenyl)-2-oxo-3H-pyrrole-4-carboxylate

methyl 5-methyl-1-(4-nitrophenyl)-2-oxo-3H-pyrrole-4-carboxylate

Cat. No.: B4109405
M. Wt: 276.24 g/mol
InChI Key: QHHCAELLSQVVQA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is an organic compound with a complex structure It features a pyrrole ring substituted with a nitrophenyl group, a methyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-1-(4-nitrophenyl)-2-oxo-3H-pyrrole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by a series of steps including cyclization to form the pyrrole ring and esterification to introduce the carboxylate group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize waste, using catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Methyl 2-methyl-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-1-(4-nitrophenyl)-2-oxo-3H-pyrrole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor or activator of specific enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(4-nitrophenyl)-1H-pyrrole-3-carboxylate: Lacks the oxo group, leading to different chemical properties.

    1-(4-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Lacks the methyl group, affecting its reactivity.

    Methyl 1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but without the 2-methyl substitution

Uniqueness

Methyl 2-methyl-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of both the nitro and oxo groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

methyl 5-methyl-1-(4-nitrophenyl)-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-8-11(13(17)20-2)7-12(16)14(8)9-3-5-10(6-4-9)15(18)19/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHCAELLSQVVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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